An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene
Introduction: A Key Building Block in Modern Medicinal Chemistry
1-Bromo-4-(difluoromethoxy)-2-methylbenzene (CAS No. 1021172-76-8) is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a bromine atom, a methyl group, and a difluoromethoxy group on a benzene ring, provides a unique combination of reactivity and modulated physical properties.
The difluoromethoxy (-OCHF₂) group, in particular, is of high interest in drug design. It is often employed as a bioisosteric replacement for other functional groups to enhance metabolic stability, improve lipophilicity, and modulate binding interactions with biological targets.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines authoritative protocols for their determination, and discusses the practical implications for researchers in drug development and chemical synthesis.
Core Physicochemical and Structural Data
A precise understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in process development, reaction optimization, and safety management. The key identifiers and physical properties of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-(difluoromethoxy)-2-methylbenzene | [2] |
| CAS Number | 1021172-76-8 | [2] |
| Molecular Formula | C₈H₇BrF₂O | [2] |
| Molecular Weight | 237.04 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 232°C | [2] |
| Density | 1.508 g/cm³ | [2] |
| Storage | Store at Room Temperature | [2] |
Structural Representation:
Caption: Molecular structure of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene.
Lipophilicity Profile: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug discovery. It governs a molecule's ability to cross biological membranes, influences its absorption, distribution, metabolism, and excretion (ADME) properties, and can impact toxicity.[3][4] A balanced LogP is essential for oral bioavailability.
Causality Behind Experimental Choice: HPLC vs. Shake-Flask
While the traditional "shake-flask" method is considered the gold standard for LogP determination, it is labor-intensive.[3] For drug discovery intermediates, a higher-throughput method using High-Performance Liquid Chromatography (HPLC) is often preferred.[5] This method correlates the retention time of a compound on a reverse-phase column with the known LogP values of a set of standard compounds, allowing for rapid and reliable estimation.[5]
Experimental Protocol: LogP Determination by Reverse-Phase HPLC
This protocol provides a self-validating system for estimating the LogP value.
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Preparation of Standards: A series of well-characterized compounds with known LogP values spanning a relevant range (e.g., LogP 1 to 5) are prepared as stock solutions in a suitable organic solvent (e.g., methanol).
-
Sample Preparation: 1-Bromo-4-(difluoromethoxy)-2-methylbenzene is accurately weighed and dissolved in the same solvent to a known concentration.
-
Chromatographic Conditions:
-
System: Agilent 1200 Infinity Series or equivalent.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol). The ratio is optimized to achieve good separation and reasonable retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte and standards show good absorbance.
-
-
Calibration Curve Generation:
-
Inject each standard compound individually and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogP values for the standards. A linear regression of this plot serves as the calibration curve.
-
-
Analysis and Calculation:
-
Inject the sample of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene and determine its capacity factor (log k).
-
Interpolate the LogP value of the target compound from the linear regression equation of the calibration curve.
-
Caption: Experimental workflow for LogP determination via HPLC.
Chemical Stability Assessment
The stability of a pharmaceutical intermediate is a critical quality attribute that ensures its integrity during storage and use in manufacturing.[7] Stability testing provides evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature and humidity.[7][8] The International Council for Harmonisation (ICH) provides authoritative guidelines for these studies.[9][10]
Protocol: Accelerated Stability Testing
This protocol is designed to identify potential degradation pathways by subjecting the compound to elevated stress conditions.[10]
-
Batch Selection: At least one representative batch of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene is used for the study.[8]
-
Container Closure System: The sample is stored in a container that is representative of the actual storage and shipping container.
-
Storage Conditions: The sample is placed in a calibrated stability chamber under accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH .[8][11]
-
Testing Schedule: The sample is tested at specified time points over a period of up to 6 months. A typical schedule includes an initial test (T=0) and subsequent tests at 1, 3, and 6 months.[11]
-
Analytical Methods: A validated, stability-indicating analytical method, typically HPLC, is used to assess the purity of the sample and quantify any degradation products.[8]
-
Assay: Determines the percentage of the parent compound remaining.
-
Impurities: Identifies and quantifies any new peaks that appear, representing degradation products.
-
-
Evaluation: A "significant change" is typically defined as a failure to meet the established specification for purity or impurity levels. If a significant change occurs, further testing at intermediate conditions (e.g., 30°C / 65% RH) may be warranted.[10][11]
Caption: Workflow for an accelerated chemical stability assessment.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. For this molecule, one would expect distinct signals for the aromatic protons, the methyl (CH₃) protons, and the unique triplet signal for the proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon environments in the molecule. The spectrum would show distinct peaks for the methyl carbon, the aromatic carbons (some coupled to fluorine), and the difluoromethoxy carbon, which would appear as a triplet.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): As a fluorinated compound, ¹⁹F NMR is essential. It would show a characteristic doublet for the two equivalent fluorine atoms, split by the single proton in the difluoromethoxy group.[12]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition (C₈H₇BrF₂O). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
-
HPLC Analysis: As described in the LogP protocol, HPLC is the primary method for determining the purity of the compound, typically expressed as a percentage area of the main peak.
Safety and Handling
Based on available data, 1-Bromo-4-(difluoromethoxy)-2-methylbenzene should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[2][14] Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
1-Bromo-4-(difluoromethoxy)-2-methylbenzene is a strategically important building block for modern chemical research. Its physicochemical properties—governed by the interplay of its bromine, methyl, and difluoromethoxy substituents—make it a valuable tool for accessing novel chemical space. A thorough understanding and experimental determination of its lipophilicity, stability, and purity, using the authoritative protocols outlined in this guide, are essential for its successful application in the synthesis of next-generation pharmaceuticals and other advanced materials.
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